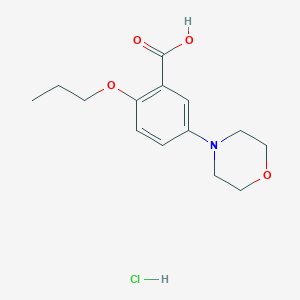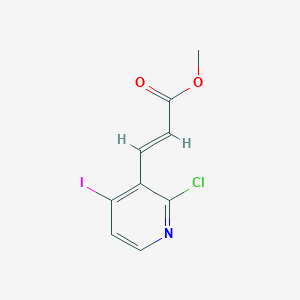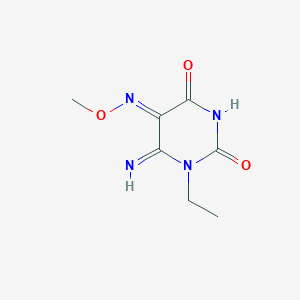
1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime), also known as EIDP5-OMe, is a novel compound with a range of potential applications in scientific research. It is a derivative of the dihydropyrimidine class of compounds and contains both an imino and oxime functional group. EIDP5-OMe has been found to have a range of biochemical and physiological effects, and has been studied for its potential applications in lab experiments.
Mecanismo De Acción
The exact mechanism of action of 1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime) is not yet fully understood. However, it is believed to act by binding to the active site of enzymes involved in oxidative processes, thus preventing the generation of reactive oxygen species. It is also believed to act by modulating the activity of certain enzymes involved in inflammatory processes.
Biochemical and Physiological Effects
1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime) has been found to have a range of biochemical and physiological effects. In particular, it has been found to possess antioxidant, neuroprotective, anti-inflammatory, and anti-cancer properties. In addition, it has been found to possess anti-hyperglycemic, anti-hyperlipidemic, and anti-hypertensive properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime) in lab experiments offers a number of advantages. It is relatively easy to synthesize and has a wide range of potential applications. In addition, its antioxidant, neuroprotective, anti-inflammatory, and anti-cancer properties make it a useful tool for studying a variety of biological processes. However, there are also some limitations to its use in lab experiments. It is not yet fully understood how it works, and its effects on humans are not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for the use of 1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime) in scientific research. These include further studies into its mechanism of action, its effects on humans, and its potential applications in the treatment of various diseases. In addition, further studies into its potential uses in lab experiments and its potential as a drug delivery agent could be explored. Finally, further studies into its potential as an antioxidant, a neuroprotective agent, an anti-inflammatory agent, and an anti-cancer agent could be conducted.
Aplicaciones Científicas De Investigación
1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime) has been studied for its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, and has been studied for its potential applications in lab experiments. In particular, it has been studied for its potential to act as an antioxidant, as a neuroprotective agent, as an anti-inflammatory agent, and as an anti-cancer agent.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime) involves the condensation of ethyl acetoacetate with urea to form 1-ethyl-3,4-dihydropyrimidine-2,5-dione. This intermediate is then oxidized to form 1-ethyl-6-hydroxydihydropyrimidine-2,4,5(3H)-trione, which is subsequently reacted with hydroxylamine-O-methyl ether to form the desired product.", "Starting Materials": ["Ethyl acetoacetate", "Urea", "Hydroxylamine-O-methyl ether"], "Reaction": ["Step 1: Condensation of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide to form 1-ethyl-3,4-dihydropyrimidine-2,5-dione.", "Step 2: Oxidation of 1-ethyl-3,4-dihydropyrimidine-2,5-dione with an oxidizing agent such as potassium permanganate to form 1-ethyl-6-hydroxydihydropyrimidine-2,4,5(3H)-trione.", "Step 3: Reaction of 1-ethyl-6-hydroxydihydropyrimidine-2,4,5(3H)-trione with hydroxylamine-O-methyl ether in the presence of a base such as sodium hydroxide to form 1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime)."] } | |
Número CAS |
71342-66-0 |
Fórmula molecular |
C7H10N4O3 |
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
(5Z)-1-ethyl-6-imino-5-methoxyimino-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C7H10N4O3/c1-3-11-5(8)4(10-14-2)6(12)9-7(11)13/h8H,3H2,1-2H3,(H,9,12,13)/b8-5?,10-4- |
Clave InChI |
QHNYQVOBANAFAW-UOATXIDOSA-N |
SMILES isomérico |
CCN1C(=N)/C(=N/OC)/C(=O)NC1=O |
SMILES |
CCN1C(=N)C(=NOC)C(=O)NC1=O |
SMILES canónico |
CCN1C(=N)C(=NOC)C(=O)NC1=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




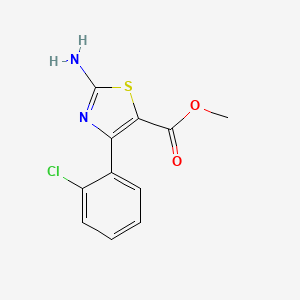

![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride](/img/structure/B1421141.png)

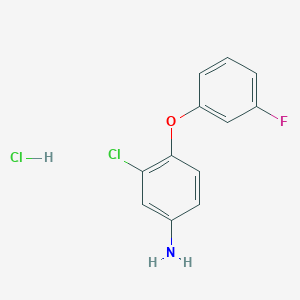
![4-[2-(2-Methoxyethoxy)ethoxy]-3-(trifluoromethyl)-phenylamine hydrochloride](/img/structure/B1421146.png)
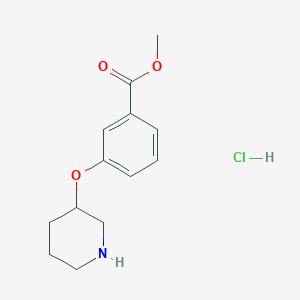

![3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421150.png)
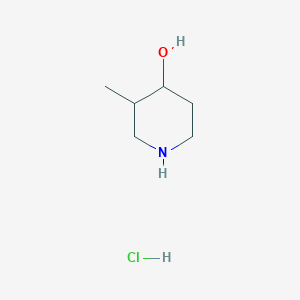
![6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride](/img/structure/B1421154.png)
